molecular formula C12H18O B13811851 Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 36812-13-2

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No.: B13811851
CAS No.: 36812-13-2
M. Wt: 178.27 g/mol
InChI Key: OXPSEZLCVXHNQE-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with additional substituents including a tert-butyl group and two methyl groups. This compound is known for its significant bioactive properties and is utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the phenol ring. The methyl groups can be introduced through subsequent methylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of quinones or phenolic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols or other substituted aromatic compounds.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The bioactive effects of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- are primarily attributed to its ability to interact with cellular components. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antimicrobial properties and used in similar applications.

    Phenol, 4-(1,1-dimethylethyl)-: Another tert-butyl substituted phenol with comparable chemical properties.

Uniqueness

Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

36812-13-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-tert-butyl-2,3-dimethylphenol

InChI

InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3

InChI Key

OXPSEZLCVXHNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(C)(C)C

Origin of Product

United States

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